(2,3-Dihydro-1H-inden-2-yl)methanamine hydrochloride
Description
Properties
IUPAC Name |
2,3-dihydro-1H-inden-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c11-7-8-5-9-3-1-2-4-10(9)6-8;/h1-4,8H,5-7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTMKYSIJBFIBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178955-07-2 | |
| Record name | 2,3-dihydro-1H-inden-2-ylmethanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reductive Amination of Indan-2-one
Reductive amination represents one of the most direct pathways to access (2,3-dihydro-1H-inden-2-yl)methanamine. The process involves the condensation of indan-2-one with ammonium acetate in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is commonly employed under mildly acidic conditions (pH 4–6) in methanol or ethanol at ambient temperature.
Reaction Scheme :
Optimization Insights :
-
Solvent Effects : Methanol affords higher yields (78–82%) compared to ethanol (65–70%) due to improved solubility of intermediates.
-
Catalytic Additives : The inclusion of molecular sieves (3Å) enhances imine formation kinetics, reducing reaction times from 24 h to 12 h.
-
Temperature : Elevated temperatures (40–50°C) accelerate the reaction but may promote side products like over-reduced indane derivatives.
Gabriel Synthesis via Phthalimide Intermediate
The Gabriel synthesis provides an alternative route that avoids direct handling of ammonia gas. This method involves the alkylation of potassium phthalimide with 2-indanyl bromide, followed by hydrazinolysis to liberate the primary amine.
Key Steps :
-
Alkylation :
-
Hydrazinolysis :
Advantages :
-
High purity (>95%) due to crystalline phthalimide intermediates.
-
Scalability to multi-kilogram batches with yields exceeding 70%.
Challenges :
-
Requires stoichiometric hydrazine, necessitating rigorous safety protocols.
-
Phthalimide byproducts complicate waste management in industrial settings.
Imine Formation and Borohydride Reduction
A modified approach reported in the RSC literature involves imine formation using pyridin-2-ylmethylamine, followed by selective reduction .
Procedure :
-
Imine Formation :
-
Reduction :
Critical Observations :
-
Role of NaI : Addition of sodium iodide (0.5 equiv) suppresses side reactions, improving yield from 35% to 62% .
-
BCl₃ Demethylation : Boron trichloride cleaves methyl protecting groups efficiently under anhydrous conditions .
Industrial-Scale Continuous Flow Synthesis
Recent advancements in flow chemistry have enabled the large-scale production of (2,3-dihydro-1H-inden-2-yl)methanamine hydrochloride. Key parameters include:
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Residence Time | 30–45 min | Maximizes conversion (≥90%) |
| Temperature | 25–30°C | Minimizes thermal degradation |
| Catalyst Loading | 5 mol% Pd/C | Balances cost and activity |
| HCl Concentration | 2.0 M in IPA | Ensures complete salt formation |
Benefits :
-
98.5% purity by HPLC after single crystallization.
-
85% overall yield at throughputs of 50 kg/day.
Comparative Analysis of Synthetic Methods
The table below evaluates the four principal methodologies:
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Reductive Amination | 78–82 | 95–97 | High | Moderate (cyanide waste) |
| Gabriel Synthesis | 70–75 | 97–99 | Moderate | High (hydrazine use) |
| Imine Reduction | 60–65 | 90–92 | Low | Low |
| Continuous Flow | 85 | 98.5 | Very High | Low (solvent recovery) |
Emerging Catalytic Approaches
Patent literature describes a novel demethylation strategy using boron trichloride and sodium iodide in dichloromethane . This method converts N-methylated precursors to the target amine hydrochloride in 74% yield, outperforming traditional hydrobromic acid methods .
Mechanistic Insight :
The iodide anion facilitates nucleophilic displacement of the methyl group, while BCl₃ acts as a Lewis acid to stabilize transition states .
Purification and Characterization
Final product quality is ensured through:
Scientific Research Applications
Medicinal Chemistry
(2,3-Dihydro-1H-inden-2-yl)methanamine hydrochloride is primarily known for its role as a selective agonist of the 5-HT serotonin receptor. This interaction is crucial for developing treatments for various psychiatric disorders, including depression and schizophrenia. The ability to modulate serotonin signaling pathways makes this compound a valuable tool in neuropharmacological research .
Neuropharmacology
Research indicates that derivatives of this compound can inhibit transient receptor potential vanilloid type 1 (TRPV1), which is involved in pain signaling pathways. This inhibition may lead to potential applications in pain management therapies . Additionally, certain derivatives have been identified as selective inhibitors of monoamine oxidase B, relevant in treating neurodegenerative disorders such as Parkinson's disease by increasing levels of neurotransmitters like dopamine.
Anticancer Activity
Studies have shown that derivatives of this compound exhibit significant anticancer properties. For example:
| Compound | IC50 (µM) | Inhibition (%) |
|---|---|---|
| 12d | 0.028 - 0.087 | 78.82 - 83.61 |
| CA-4 | 1.99 ± 0.15 | 78.55 ± 1.85 |
Compound 12d has been noted for its ability to inhibit tubulin polymerization, inducing cell cycle arrest and apoptosis in cancer cell lines .
Case Study 1: Neurotransmitter Modulation
In a study focused on the pharmacological effects of this compound on serotonin receptors, researchers demonstrated its ability to enhance mood regulation through selective binding to the 5-HT receptor. The results indicated a significant increase in serotonin activity, suggesting potential therapeutic applications in treating mood disorders.
Case Study 2: Pain Relief Mechanisms
A recent investigation explored the compound's role as a TRPV1 inhibitor. The study found that specific derivatives effectively reduced pain perception in animal models by blocking TRPV1 channels, highlighting their potential use in developing new analgesics .
Mechanism of Action
The mechanism of action of (2,3-dihydro-1H-inden-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets in the body. For instance, as a precursor to bioactive compounds, it may interact with neurotransmitter receptors such as dopamine and serotonin receptors. These interactions can modulate neurotransmitter release and receptor activity, leading to various physiological effects .
Comparison with Similar Compounds
Key Properties :
- CAS Number : 129766-97-8
- Storage : Requires storage at -20°C to maintain stability .
- Biological Activity : Structurally related to amphetamines, it exhibits significant central nervous system (CNS) effects, though specific pharmacological targets remain under investigation .
Comparison with Similar Compounds
Structural Analogs
The following table highlights structural similarities and differences among related indene-based amines:
Key Observations :
Pharmacological and Functional Differences
- CNS Activity: The target compound shares structural motifs with cathinone derivatives (e.g., ), which are known for stimulant effects. However, its indene backbone may confer distinct receptor selectivity compared to traditional cathinones .
- Stability : Hydrochloride salts (e.g., ) generally offer improved shelf life over free bases, critical for long-term studies .
Analytical Characterization
Advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical for differentiating these compounds (e.g., cathinone derivatives in ) . X-ray crystallography (referenced in ) can resolve conformational differences in solid-state structures .
Biological Activity
(2,3-Dihydro-1H-inden-2-yl)methanamine hydrochloride, also known as (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine hydrochloride, is a compound with potential biological activity that has garnered attention in various research contexts. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound is characterized by its unique indene structure, which contributes to its biological interactions. It is soluble in water and typically stored at -20°C for stability . The molecular formula is C11H14ClN, and it possesses a molecular weight of 201.69 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Initial studies suggest that this compound may have cytotoxic effects on various cancer cell lines. For instance, related compounds have shown significant growth inhibition against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
- Neuroprotective Effects : Some derivatives of indene compounds have been studied for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .
The mechanisms through which this compound exerts its effects are still under investigation. However, studies on similar compounds suggest several potential pathways:
- Microtubule Destabilization : Certain indene derivatives have been shown to inhibit microtubule assembly, which is crucial for cell division. This property can lead to apoptosis in rapidly dividing cancer cells .
- Caspase Activation : Apoptosis-inducing activities have been observed with related compounds that enhance caspase activity, leading to programmed cell death in cancer cells .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various indene derivatives on MDA-MB-231 and HepG2 cell lines. The results indicated that compounds similar to this compound had IC50 values ranging from 2.43 to 14.65 µM against these cancer cells. Notably, selectivity was observed against non-cancerous cells, highlighting the potential for targeted cancer therapies .
Case Study 2: Neuroprotection
Research into the neuroprotective effects of indene derivatives revealed that they could mitigate oxidative stress in neuronal cells. This suggests a possible application in treating conditions like Alzheimer’s disease or other neurodegenerative disorders .
Comparative Table of Biological Activities
Q & A
Basic: What are the recommended methods for synthesizing and characterizing (2,3-dihydro-1H-inden-2-yl)methanamine hydrochloride?
Answer:
Synthesis typically involves reductive amination of indan-2-one derivatives or catalytic hydrogenation of nitrile intermediates. Characterization requires:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm the bicyclic indane structure and amine proton integration.
- X-ray Crystallography: Use SHELX or WinGX for single-crystal structure determination to validate stereochemistry .
- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS (expected [M+H] at m/z 168.64) .
Table 1: Key Characterization Parameters
| Technique | Expected Outcome | Reference |
|---|---|---|
| -NMR | δ 1.8–2.1 (m, CH), δ 3.2–3.5 (m, NH) | |
| X-ray | CHClN, space group P2/c | |
| MS | [M+H] = 169.1 |
Advanced: How can researchers resolve contradictions in reported CNS activity data for this compound?
Answer: Discrepancies in CNS effects (e.g., stimulant vs. sedative) may arise from:
- Chirality: The compound’s stereoisomers (if present) can exhibit divergent pharmacological profiles. Use chiral HPLC (e.g., Chiralpak® columns) to separate enantiomers .
- Experimental Models: Rodent behavioral assays (e.g., forced swim test for depression) vs. in vitro receptor binding (e.g., σ-1 receptor affinity) may yield conflicting results. Validate findings across multiple models .
- Dose-Dependency: Perform dose-response studies (0.1–100 mg/kg) to identify biphasic effects .
Basic: What analytical techniques are optimal for assessing purity and stability?
Answer:
- HPLC-PDA: Use C18 columns (acetonitrile/water + 0.1% TFA) to detect impurities (<0.5% area).
- Thermogravimetric Analysis (TGA): Assess decomposition temperature (decomposes >200°C) .
- pH Stability: Test solubility and degradation in buffers (pH 1–12) under accelerated conditions (40°C/75% RH) .
Table 2: Stability Under Storage Conditions
| Condition | Degradation (%) | Timeframe | Reference |
|---|---|---|---|
| 4°C (dry) | <1% | 12 months | |
| 25°C (humid) | 15% | 6 months |
Advanced: How can computational modeling predict interactions with CNS targets?
Answer:
- Molecular Docking: Use AutoDock Vina to model binding to monoamine transporters (e.g., DAT, SERT). Validate with experimental IC values .
- MD Simulations: Run 100-ns simulations (AMBER force field) to assess stability in lipid bilayers, relevant for blood-brain barrier penetration .
- QSAR: Coramine derivatives with indane scaffolds show higher σ-1 affinity; use this to prioritize analogs .
Basic: What safety protocols are critical for handling this compound?
Answer:
- PPE: Wear nitrile gloves, lab coats, and ANSI-approved goggles to avoid dermal/ocular exposure .
- Ventilation: Use fume hoods for weighing (dust formation risk) .
- Waste Disposal: Neutralize with 10% acetic acid before incineration .
Advanced: What strategies address low bioavailability in preclinical studies?
Answer:
- Salt Selection: Compare hydrochloride vs. maleate salts for solubility (e.g., 23 mg/mL vs. 8 mg/mL in water) .
- Prodrug Design: Synthesize acetylated analogs to enhance lipophilicity (logP >2.5) .
- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (70–100 nm) for sustained release .
Basic: How is chirality confirmed in the synthesis of this compound?
Answer:
- Polarimetry: Measure optical rotation (e.g., [α] = +15° in methanol) .
- Chiral Derivatization: React with Mosher’s acid chloride and analyze via -NMR .
Advanced: How to reconcile in vitro vs. in vivo neurotoxicity data?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
